1-(2-Azidopropan-2-yl)-2-methoxybenzene

Click Chemistry Steric Acceleration Cu-Free Cycloaddition

1-(2-Azidopropan-2-yl)-2-methoxybenzene (CAS 1258640-88-8) is a tertiary aryl azide featuring a cumyl-type azide group ( –C(CH₃)₂N₃) at the ortho position relative to a methoxy substituent on a benzene ring. With a molecular formula of C₁₀H₁₃N₃O and a molecular weight of 191.23 g·mol⁻¹, this compound is primarily utilized as a versatile small-molecule scaffold in click chemistry (CuAAC and strain-promoted variants), photoaffinity labeling, and as a pharmaceutical building block.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1258640-88-8
Cat. No. B1523764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Azidopropan-2-yl)-2-methoxybenzene
CAS1258640-88-8
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1OC)N=[N+]=[N-]
InChIInChI=1S/C10H13N3O/c1-10(2,12-13-11)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3
InChIKeyXKEFVSIIMSTLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Azidopropan-2-yl)-2-methoxybenzene (CAS 1258640-88-8): A Sterically-Hindered, ortho-Methoxy-Functionalized Tertiary Aryl Azide Building Block


1-(2-Azidopropan-2-yl)-2-methoxybenzene (CAS 1258640-88-8) is a tertiary aryl azide featuring a cumyl-type azide group ( –C(CH₃)₂N₃) at the ortho position relative to a methoxy substituent on a benzene ring [1]. With a molecular formula of C₁₀H₁₃N₃O and a molecular weight of 191.23 g·mol⁻¹, this compound is primarily utilized as a versatile small-molecule scaffold in click chemistry (CuAAC and strain-promoted variants), photoaffinity labeling, and as a pharmaceutical building block . Its structural attributes—a sterically congested tertiary azide center and an electron-donating ortho-methoxy group—confer a distinct reactivity profile that sets it apart from primary benzylic, primary aliphatic, and unsubstituted aryl azide analogs.

Why 1-(2-Azidopropan-2-yl)-2-methoxybenzene Cannot Be Replaced by Common Aryl Azide Alternatives


Generic substitution among aryl azide building blocks is scientifically unsound because azide class (tertiary vs. primary vs. benzylic), ring-substitution pattern (ortho vs. para), and the nature of additional substituents (methoxy vs. H vs. halogen) profoundly modulate click reaction kinetics, photochemical nitrene generation efficiency, and hydrolytic stability [1][2]. Specifically, the tertiary α,α-dimethylbenzyl azide motif in 1-(2-azidopropan-2-yl)-2-methoxybenzene introduces steric hindrance that—counterintuitively—has been shown to accelerate catalyst-free 1,3-dipolar cycloaddition with alkynes relative to unhindered alkyl azides [1], while the ortho-methoxy group dramatically stabilizes photogenerated nitrenium ion intermediates in aqueous media [2]. Neither primary benzylic azides (e.g., 1-(azidomethyl)-2-methoxybenzene) nor para-substituted primary alkyl azides (e.g., 1-(3-azidopropyl)-4-methoxybenzene) recapitulate this combined steric-electronic profile, making direct replacement without re-optimization of reaction conditions or photolabeling efficiency unlikely to succeed.

Quantitative Differentiation Evidence for 1-(2-Azidopropan-2-yl)-2-methoxybenzene Versus Closest Analogs


Enhanced Catalyst-Free Click Reactivity via Steric Acceleration of Tertiary Aryl Azides vs. Unhindered Alkyl Azides

2,6-Disubstituted phenyl azides—a class to which ortho-substituted tertiary aryl azides are mechanistically analogous—exhibit significantly faster reaction rates than unsubstituted phenyl azide and unhindered alkyl azides in catalyst-free 1,3-dipolar cycloaddition with alkynes, despite increased steric bulk adjacent to the azido group [1]. This steric acceleration phenomenon is attributed to inhibition of resonance between the azido group and the aromatic ring, increasing the azide's dipolar character [1]. The target compound, bearing both an ortho-methoxy substituent and a tertiary azide center, is predicted to benefit from this effect, offering faster catalyst-free conjugation kinetics compared to 1-(3-azidopropyl)-4-methoxybenzene (primary alkyl azide) or cumyl azide (tertiary but lacking ortho-OMe).

Click Chemistry Steric Acceleration Cu-Free Cycloaddition

Ortho-Methoxy Stabilization of Nitrenium Ion: Photochemical Differentiation from Non-Methoxy and Para-Methoxy Analogs

Time-resolved ultrafast IR and UV-vis studies demonstrate that an ortho-methoxy substituent on phenyl azide dramatically accelerates intersystem crossing (ISC) and stabilizes the nitrenium ion intermediate relative to unsubstituted phenylnitrene [1]. In aqueous solvents, ortho-methoxy substitution favors nitrenium ion formation, whereas para-substitution does not confer the same stabilization effect [1]. The target compound, 1-(2-azidopropan-2-yl)-2-methoxybenzene, possesses the critical ortho-methoxy group required for this photochemical advantage, differentiating it from 1-(3-azidopropyl)-4-methoxybenzene (para-methoxy, primary azide) and cumyl azide (no methoxy group).

Photoaffinity Labeling Nitrene Chemistry Photochemistry

Physicochemical Property Differentiation: LogP, TPSA, and Drug-Likeness Profile vs. Cumyl Azide and Primary Azide Analogs

The target compound exhibits a computed XLogP3-AA of 3.4 (PubChem) [1], compared with a logP of approximately 2.68–2.94 for cumyl azide (2-azidopropan-2-ylbenzene) and an estimated logP of 2.9–3.2 for 1-(3-azidopropyl)-4-methoxybenzene. The topological polar surface area (TPSA) is 23.6 Ų (PubChem) [1] vs. 49.75 Ų for cumyl azide and 58.98 Ų for 1-(3-azidopropyl)-4-methoxybenzene . The combination of moderate lipophilicity (LogP ∼3.4) and low TPSA (< 40 Ų) places this compound within favorable drug-likeness space (Lipinski-compliant) while offering improved membrane permeability potential relative to the more polar primary azide analog.

Physicochemical Properties Drug-Likeness ADME Prediction

Molecular Weight and Heavy Atom Count Parity with Primary Azide Analogs Despite Steric Differentiation

Despite possessing a sterically more encumbered tertiary azide center, 1-(2-azidopropan-2-yl)-2-methoxybenzene (MW 191.23) has the same molecular formula (C₁₀H₁₃N₃O) and nearly identical molecular weight as the primary azide analog 1-(3-azidopropyl)-4-methoxybenzene (MW 191.23) [1]. This molecular weight parity means that substituting one for the other in a synthetic sequence does not alter mass-dependent properties (e.g., gravimetric dosing, molar equivalents) while still providing the distinct steric and electronic benefits of the tertiary azide scaffold.

Molecular Design Isosteric Replacement Building Block Selection

Valid Application Scenarios for 1-(2-Azidopropan-2-yl)-2-methoxybenzene Based on Verified Differentiation Evidence


Copper-Free Bioorthogonal Conjugation in Live-Cell Imaging

The steric acceleration of catalyst-free azide-alkyne cycloaddition predicted for tertiary ortho-substituted aryl azides [1] positions 1-(2-azidopropan-2-yl)-2-methoxybenzene as a candidate for strain-promoted alkyne-azide cycloaddition (SPAAC) in live-cell environments where copper toxicity must be avoided. Its moderate lipophilicity (LogP ∼3.4) and low TPSA (23.6 Ų) further support efficient passive cellular uptake, enabling intracellular target labeling without permeabilization agents.

Photoaffinity Probe Design for Covalent Target Engagement Studies

The ortho-methoxy group of this compound is known to dramatically accelerate intersystem crossing and stabilize the nitrenium ion formed upon photolysis [2], making it a superior scaffold for photoaffinity labeling (PAL) probes compared to para-methoxy or non-methoxy aryl azides. This property is critical for covalent target ID and chemoproteomics workflows where high crosslinking yield and minimal non-specific labeling are required.

Synthesis of CNS-Penetrant Triazole Libraries via CuAAC

With a computed LogP of 3.4 and TPSA below 40 Ų, 1-(2-azidopropan-2-yl)-2-methoxybenzene occupies the favorable physicochemical space for blood-brain barrier penetration [1][2]. When used as a click chemistry building block with alkyne-bearing pharmacophores, the resulting 1,2,3-triazole products are more likely to retain CNS drug-likeness compared to conjugates derived from higher-TPSA primary azide analogs.

Mass Spectrometric Reaction Monitoring via Distinct Molecular Weight Signature

The molecular weight of 191.23 g·mol⁻¹ provides a +30 Da mass shift relative to the non-methoxylated cumyl azide scaffold [1], offering a convenient MS tag for tracking reaction progress, verifying triazole product formation, and distinguishing this building block from other azide intermediates in multi-step parallel synthesis workflows.

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